Potassium vanadium oxide

Descripción

Potassium vanadium oxide refers to a class of compounds formed by the interaction of potassium oxide (K₂O) with vanadium oxides (e.g., V₂O₅, VO₂). Key stoichiometries include KVO₃, K₃VO₄, K₄V₂O₇, and KVO₂, synthesized via solid-state reactions or solution-based methods . These compounds exhibit layered or disordered structures, with potassium ions often intercalated into vanadium oxide frameworks. For instance, K₃VO₄ is stabilized by strong ionic interactions between K⁺ and [VO₄]³⁻ tetrahedra, while KVO₃ adopts a chain-like structure . Potassium vanadium oxides are notable for their applications in energy storage (e.g., potassium-ion batteries) and catalysis, leveraging vanadium’s redox versatility (+3 to +5 oxidation states) and potassium’s ionic mobility .

Propiedades

Número CAS |

11126-20-8 |

|---|---|

Fórmula molecular |

KO3V-5 |

Peso molecular |

138.038 g/mol |

Nombre IUPAC |

potassium;oxygen(2-);vanadium |

InChI |

InChI=1S/K.3O.V/q+1;3*-2; |

Clave InChI |

WAMGQABPPBZHJS-UHFFFAOYSA-N |

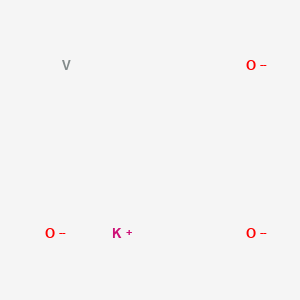

SMILES |

[O-2].[O-2].[O-2].[K+].[V] |

SMILES canónico |

[O-2].[O-2].[O-2].[K+].[V] |

Otros números CAS |

14293-78-8 14638-93-8 |

Sinónimos |

Potassium vanadium oxide |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Energy Storage Applications

1.1 Potassium-Ion Batteries

Potassium vanadium oxide is a promising candidate for use in potassium-ion batteries (PIBs). These batteries are considered viable alternatives to lithium-ion batteries due to the abundance of potassium and the favorable electrochemical properties of vanadium oxides.

- Electrode Materials : Various phases of vanadium oxides, such as -VO, -VO, and KVO, have been investigated as cathode materials for PIBs. Notably, -VO demonstrates lower insertion energies for potassium ions compared to its counterparts, making it a superior choice for battery applications .

- Performance Metrics : Research indicates that K-intercalated VO exhibits impressive cycling stability and capacity retention. For instance, KVO nanocrystals achieved a capacity retention of 74% after 400 cycles, outperforming traditional δ-KVO .

| Material Type | Initial Capacity (mAh/g) | Capacity Retention (%) | Cycle Count |

|---|---|---|---|

| K0.5V2O5·0.5H2O | 372.0 | 74 | 400 |

| δ-K0.5V2O5 | 247.6 | 41.3 | 200 |

1.2 Hybrid Capacitors

This compound is also utilized in potassium ion hybrid capacitors (KICs). These devices combine the principles of batteries and supercapacitors to achieve high energy and power densities.

- Material Performance : The incorporation of vanadium oxides in KICs has shown enhanced charge storage capabilities due to their high surface area and favorable electrochemical properties . The layered structure of this compound contributes to improved ion transport during charge/discharge cycles.

Catalytic Applications

2.1 Catalysts in Chemical Reactions

This compound serves as an effective catalyst in various chemical reactions:

- Oxidation Reactions : It has been explored as a catalyst for oxidative dehydrogenation reactions, demonstrating significant activity due to its unique electronic structure and the ability to stabilize different oxidation states of vanadium .

- Environmental Remediation : The compound is being studied for its potential in environmental applications, such as the degradation of organic pollutants through catalytic oxidation processes.

Material Science Applications

3.1 Synthesis of Nanostructures

The synthesis of this compound nanostructures has opened avenues for advanced material applications:

- Nanocomposites : By integrating this compound with other materials, researchers have developed nanocomposites that exhibit enhanced mechanical and electrical properties, making them suitable for various industrial applications .

- Thin Films : The reversible electrodeposition of potassium-bridged molecular vanadium oxide clusters allows for the creation of thin films with tailored properties for electronic devices .

Case Studies

Case Study 1: Potassium-Ion Battery Performance

A study conducted on K-intercalated VO highlighted its potential as a cathode material in PIBs. The research demonstrated that preintercalating potassium ions could significantly enhance the electrochemical cycling performance by stabilizing the crystal structure during repeated charge/discharge cycles .

Case Study 2: Environmental Catalysis

Another study investigated the catalytic activity of this compound in the oxidation of volatile organic compounds (VOCs). The results indicated that this compound effectively catalyzed the degradation of VOCs under mild conditions, showcasing its potential for environmental remediation strategies .

Análisis De Reacciones Químicas

Reaction of Vanadium Oxides with Potassium

Vanadium oxides react with liquid potassium at varying temperatures to form potassium vanadium oxides:

Structural Stability

-

KVO₂: Stable up to 400°C; reacts with oxygen to form K₃VO₄ .

-

K₃VO₄: Exists in three polymorphic forms, with phase transitions observed during calcination .

Redox Behavior in Air

-

KVO₂ → K₃VO₄: Oxidation occurs at elevated temperatures:

Electrochemical Reactions

Potassium vanadium oxides serve as electrodes in potassium-ion batteries (PIBs), leveraging vanadium’s mixed oxidation states (+4/+5):

Potassium-Ion Intercalation

-

VO₂–V₂O₅/NC Composite:

Structural Water Effects

Hydrated KVO nanosheets exhibit improved K⁺ storage (183 mAh g⁻¹) due to water-mediated structural flexibility and reduced ionic diffusion barriers .

SO₂ Oxidation Catalyst

Silica-supported K-V-O catalysts (e.g., K₃VO₄/SiO₂) facilitate SO₂ → SO₃ conversion:

-

Reaction Mechanism:

-

Pore Size Dependency: Catalysts with 50–500 Å pores optimize low-temperature activity (58% conversion at 460°C) .

Alkali Metal Trends

Reactivity with vanadium oxides follows:

Oxidation State Influence

-

V⁵⁺ (V₂O₅): Highly oxidative but prone to structural collapse during cycling.

-

V⁴⁺ (VO₂): Balances capacity and stability in K-ion batteries .

Table 1: Selected Potassium Vanadium Oxides

Table 2: Electrochemical Performance of KVO Composites

| Material | Capacity (mAh g⁻¹) | Cycle Life (Retention) | Key Feature |

|---|---|---|---|

| VO₂–V₂O₅/NC | 183 | 5,000 (100%) | Interfacial stabilization |

| Hydrated KVO nanosheets | 150 | 1,000 (98%) | Structural water |

Comparación Con Compuestos Similares

Comparison with Similar Vanadium-Based Compounds

Structural and Compositional Differences

Key Insights :

- Potassium vanadium oxides exhibit larger interlayer spacing compared to sodium analogs due to K⁺’s larger ionic radius, facilitating ion diffusion in batteries .

- Unlike V₂O₅, which relies on structural water (e.g., V₂O₅·nH₂O) for ion storage, K-intercalated vanadium oxides utilize disordered frameworks stabilized by K⁺ and structural water, enhancing cyclability .

Electrochemical Performance

Key Insights :

- Potassium vanadium oxides (e.g., disordered K-VOx nanosheets) achieve superior cyclability over V₂O₅ due to structural water engagement, which mitigates dissolution .

- V₂O₅’s higher theoretical capacity (589 mAh/g) is hindered by rapid capacity fade, whereas K-VOx prioritizes stability over maximum capacity .

Key Insights :

- Potassium vanadium oxides are prone to deactivation in SCR catalysts at high temperatures due to K⁺ migration, which blocks active sites .

- In contrast, CeVO₄ and sulfated zirconia-supported V₂O₅ exhibit higher alkali resistance, as Ce⁴⁺ and SO₄²⁻ mitigate K⁺ poisoning .

Stability Under Physiological Conditions

| Compound | Solubility in Water | Biological Stability |

|---|---|---|

| K₃VO₄ | Low | Moderate |

| VOSO₄ (V⁴⁺) | High | Poor (oxidizes to V⁵⁺) |

| NaVO₃ | Moderate | High |

Q & A

Q. What are the common synthetic methods for preparing potassium vanadium oxide with controlled stoichiometry and crystallinity?

Potassium vanadium oxides (e.g., KVO₃, K₂V₃O₈) are typically synthesized via hydrothermal/solvothermal methods, solid-state reactions, or sol-gel processes. Hydrothermal synthesis allows precise control over crystallinity by adjusting pH, temperature (150–200°C), and reaction time (12–48 hours). For example, layered structures can be stabilized using KOH as a mineralizer . Solid-state methods involve calcining mixtures of V₂O₅ and K₂CO₃ at 500–700°C under inert atmospheres to avoid undesired oxidation states . Phase purity should be verified via XRD and Raman spectroscopy .

Q. How can structural characteristics of this compound be determined using advanced characterization techniques?

Key techniques include:

- XANES/EXAFS : To probe local coordination and oxidation states of vanadium (e.g., distinguishing V⁴⁺ vs. V⁵⁺) .

- In situ Raman/IR spectroscopy : Monitors structural changes during synthesis or catalytic reactions, such as VO bond vibrations (800–1,000 cm⁻¹) .

- Solid-state ⁵¹V NMR : Identifies symmetry and electronic environments of vanadium sites .

- TEM/SAED : Resolves nanostructured morphologies (nanowires, layered sheets) and crystallographic orientation .

Q. What are the primary factors influencing the optical and electronic bandgap of this compound?

Bandgap tuning (1.8–5.3 eV) depends on vanadium oxidation state, crystallite size, and doping. For instance, increasing V⁴⁺ content reduces bandgap due to enhanced d-d transitions, while nanostructuring (e.g., nanowires) introduces quantum confinement effects . UV-vis diffuse reflectance spectroscopy and Tauc plots are critical for quantifying these changes .

Advanced Research Questions

Q. How does the choice of oxide support influence the redox properties and catalytic activity of supported this compound catalysts?

The oxide support (e.g., TiO₂, Al₂O₃, SiO₂) modulates the reducibility of surface vanadia sites by altering V–O–Support bond strength. For example:

- TiO₂-supported catalysts exhibit high turnover frequencies (TOF ~100 s⁻¹) due to facile electron transfer between V⁵⁺ and Ti³⁺ .

- SiO₂ supports yield lower TOF (~10⁻³ s⁻¹) due to stronger V–O–Si bonds, hindering reduction . Reactivity trends are quantified via methanol oxidation assays, with activation energies (~19.6 kcal/mol) linked to CH bond cleavage in methoxy intermediates .

Q. What methodologies are employed to investigate the metal-insulator transition (MIT) in this compound and its implications for energy-efficient devices?

MIT in vanadium oxides (e.g., VO₂) is studied via:

- Temperature-dependent resistivity measurements : Identifies transition temperatures (T_MIT), which can be lowered by K⁺ intercalation or nanostructuring .

- In situ XPS : Tracks valence band shifts during MIT, correlating with electronic structure reorganization . Applications include thermoelectric generators (ZT > 0.1 at 300 K) and "smart windows" with tunable IR transparency .

Q. How can nanostructuring approaches enhance the electrochemical performance of this compound in energy storage systems?

Nanostructured KVO (e.g., nanorods, porous frameworks) improves Li⁺/Na⁺ diffusion kinetics and mitigates volume expansion. For example:

- K₂V₆O₁₆·nH₂O nanowires achieve >250 mAh/g capacity in Li-ion batteries due to short ion-diffusion paths .

- Composites with conductive matrices (e.g., graphene) enhance cycling stability by preventing aggregation . Cyclic voltammetry (CV) and galvanostatic charge-discharge tests are used to evaluate rate capability and degradation mechanisms .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound-based systems?

Discrepancies often arise from differences in:

- Surface coverage : TOF for methanol oxidation is independent of vanadia loading below monolayer coverage, but higher loadings may block active sites .

- Reducibility : H₂-TPR profiles (e.g., Tmax for V⁵⁺→V³⁺ reduction) must be correlated with reactivity to isolate support effects .

- Operando characterization : Simultaneous XRD/Raman during catalysis can decouple structural stability from activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.